N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(morpholin-4-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-25-21(27)11-10-20(24-25)18-4-2-3-5-19(18)23-22(28)16-6-8-17(9-7-16)26-12-14-29-15-13-26/h2-11H,12-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZITJHLJBZUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(morpholin-4-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate phenyl halides and palladium catalysts.
Introduction of the Morpholine Ring: The morpholine ring can be attached via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the morpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(morpholin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(morpholin-4-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(morpholin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Key comparisons are drawn from compounds in the provided evidence:
a. Pyridazinone vs. Benzo[b][1,4]oxazin-3(4H)-one ()
Compounds 7a-c in feature a benzo[b][1,4]oxazin-3(4H)-one core, which shares a bicyclic aromatic system with the pyridazinone in the target compound.
b. Morpholine vs. Pyrrolidine and Dimethylamino Substituents ()
The morpholine group in the target compound offers a balance of hydrophilicity and conformational rigidity, contrasting with the pyrrolidine and dimethylamino groups in ’s triazin-pyrrolidides. Morpholine’s oxygen atom improves aqueous solubility, whereas pyrrolidine’s secondary amine may increase basicity, affecting pharmacokinetics .
c. Benzamide Linker vs. Oxadiazole ()
The benzamide linker in the target compound provides a planar, hydrogen-bond-accepting motif, while oxadiazole-based analogs (e.g., phenyl-1,2,4-oxadiazoles in ) act as bioisosteres with improved metabolic stability. The choice between these groups depends on optimizing target engagement and drug-like properties .
Data Table: Key Features of Analogs
Research Findings and Implications
- Structural Insights: The pyridazinone core’s nitrogen arrangement may enhance binding to ATP pockets in kinases compared to benzooxazinones . Morpholine’s solubility advantages over pyrrolidine could reduce toxicity risks .
- Methodological Overlap : Tools like SHELX and WinGX/ORTEP () are critical for crystallographic analysis of such compounds, though structural data for the target remains unprovided in the evidence .
- Limitations : Pharmacological data (e.g., IC50, logP) are absent in the evidence, necessitating further studies to quantify potency and ADMET profiles.
Biological Activity
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(morpholin-4-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H26N4O2
- Molecular Weight : 354.4 g/mol
- IUPAC Name : 2-[1-(1-methyl-6-oxopyridazin-3-yl)phenyl]-N-[4-(morpholin-4-yl)benzamide]
The structure comprises a pyridazinone ring fused with a morpholine moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity :
- Antioxidative Properties :
- Antibacterial Activity :
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50/MIC Value | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 | 3.1 µM | |
| Antioxidative | Various Assays | Not specified | |
| Antibacterial | Enterococcus faecalis | 8 µM |
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological efficacy. These studies have explored modifications to the chemical structure that could improve potency and selectivity for specific biological targets.
Q & A
Q. What spectroscopic techniques are recommended for characterizing the compound, and how should data interpretation account for structural complexity?
Answer:
- Techniques : Use a combination of / NMR, high-resolution mass spectrometry (HRMS), and FT-IR. For NMR, prioritize deuterated DMSO or CDCl₃ as solvents to resolve aromatic proton splitting patterns. Include 2D NMR (COSY, HSQC) to clarify coupling between the pyridazinyl and morpholinyl moieties .
- Challenges : Overlapping signals in the aromatic region (6.5–8.5 ppm) may require variable-temperature NMR or dilution studies. For mass spectrometry, monitor fragmentation patterns to confirm the morpholine ring stability .
Q. What standard synthetic routes are employed for this compound, and what key reaction parameters influence yield?
Answer:
- Synthetic Pathway : A Buchwald-Hartwig coupling or Ullmann reaction is typically used to link the pyridazinyl and benzamide groups. Key steps include:
- Critical Parameters : Catalyst loading (0.5–5 mol%), solvent polarity (DMF or THF), and reaction temperature (80–120°C) significantly impact yield. Monitor reaction progress via TLC or HPLC .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps due to potential dust inhalation risks .
- Waste Management : Segregate organic waste containing morpholine or pyridazine derivatives and dispose via licensed hazardous waste contractors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Answer:
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst type, solvent, temperature). For example, replace Pd(OAc)₂ with XPhos-Pd-G3 for higher coupling efficiency .
- Purification : Employ gradient flash chromatography (hexane/EtOAc to CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures to remove unreacted starting materials .
Q. What strategies mitigate solubility challenges in biological assays for this compound?
Answer:
- Solubility Enhancement : Pre-dissolve in DMSO (≤1% v/v) and dilute in assay buffer with 0.1% Tween-80. For in vivo studies, use cyclodextrin-based formulations .
- pH Adjustment : Test solubility at pH 4–8 (morpholine’s pKa ~8.3) to identify optimal conditions for cellular uptake .
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
Answer:
- Validation Steps :
- Re-evaluate docking parameters (e.g., ligand protonation states, protein flexibility).
- Perform molecular dynamics simulations to assess binding stability over time.
- Validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
Q. What analytical approaches validate structural integrity under varying pH conditions?
Answer:
- Stability Studies : Use HPLC-PDA at pH 2 (gastric), 7.4 (physiological), and 9 (intestinal) to monitor degradation. Track morpholine ring opening or pyridazine oxidation via LC-MS .
Q. How to design structure-activity relationship (SAR) studies focusing on the morpholine and pyridazinyl groups?
Answer:
Q. What in silico methods predict potential biological targets for this compound?
Answer:
- Tools : Use SwissTargetPrediction or SEA server for target profiling. Combine with pharmacophore modeling (e.g., MOE) to prioritize kinases or GPCRs .
- Validation : Cross-reference predictions with KEGG pathway analysis to identify plausible mechanisms .
Q. How to develop stability-indicating analytical methods for long-term storage studies?
Answer:
- Method Development : Use forced degradation (heat, light, oxidation) to identify degradation products. Optimize HPLC conditions (C18 column, 0.1% formic acid in water/acetonitrile) to resolve peaks .
- Storage : Recommend -20°C under argon for lyophilized samples; monitor moisture content via Karl Fischer titration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
